2-(4-Benzyl-1-piperidinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one
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Overview
Description
2-(4-Benzyl-1-piperidinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a piperidine ring, a thiazolidine ring, and a pyrido[1,2-A]pyrimidinone core, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyl-1-piperidinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting with benzylamine and a suitable aldehyde, the piperidine ring can be formed through a reductive amination reaction.
Construction of the Thiazolidine Ring: This involves the reaction of a thioamide with an α-halo ketone to form the thiazolidine ring.
Assembly of the Pyrido[1,2-A]pyrimidinone Core: This step often involves a cyclization reaction using appropriate precursors such as pyrimidine derivatives and suitable catalysts.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial. This includes:
Catalyst Selection: Using efficient catalysts to increase yield and reduce reaction time.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure the stability of intermediates and the final product.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at various positions on the piperidine and pyrido[1,2-A]pyrimidinone rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, and thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biological research, the compound is investigated for its potential as a biochemical probe. Its interactions with biological macromolecules can provide insights into enzyme functions and protein-ligand interactions.
Medicine
Medicinally, 2-(4-Benzyl-1-piperidinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, the compound can be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring may play a crucial role in binding to these targets, while the piperidine and pyrido[1,2-A]pyrimidinone rings contribute to the overall stability and specificity of the interaction. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzyl-1-piperidinyl)-3-{(Z)-[3-(2-hydroxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one
- 2-(4-Benzyl-1-piperidinyl)-3-{(Z)-[3-(2-ethoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one
Uniqueness
The uniqueness of 2-(4-Benzyl-1-piperidinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C27H28N4O3S2 |
---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-benzylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H28N4O3S2/c1-34-16-15-31-26(33)22(36-27(31)35)18-21-24(28-23-9-5-6-12-30(23)25(21)32)29-13-10-20(11-14-29)17-19-7-3-2-4-8-19/h2-9,12,18,20H,10-11,13-17H2,1H3/b22-18- |
InChI Key |
IMODZHYZOCCEGM-PYCFMQQDSA-N |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)CC5=CC=CC=C5)/SC1=S |
Canonical SMILES |
COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)CC5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
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